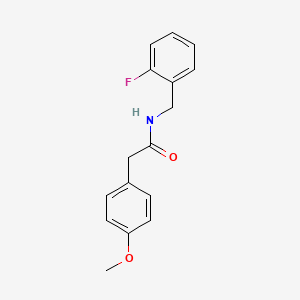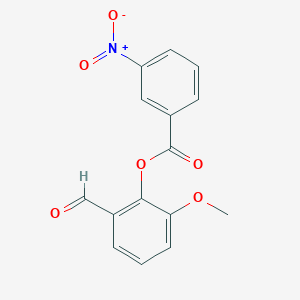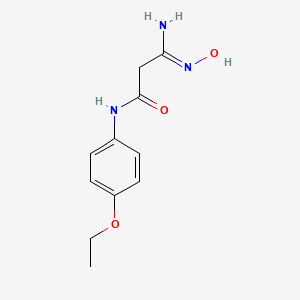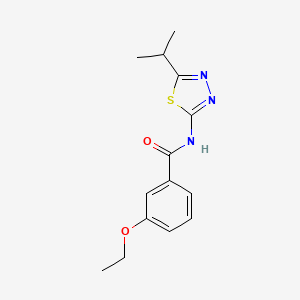![molecular formula C23H25NO4 B5738034 5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide, commonly known as TAK-659, is a small molecule drug that has been developed as a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is an important enzyme that plays a key role in the development and function of B-cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in treating a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
作用機序
BTK is a key enzyme in the signaling pathway that regulates the development and function of B-cells. Inhibition of BTK by TAK-659 blocks this signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines and the activation of immune cells. This mechanism of action has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. In a study published in the Journal of Immunology, TAK-659 was found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 in a dose-dependent manner in vitro. In addition, TAK-659 was found to reduce the activation of immune cells such as B-cells and T-cells in preclinical models of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of autoimmune and inflammatory diseases. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its relatively low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can be used to predict response to BTK inhibition in patients with autoimmune and inflammatory diseases. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of these diseases. Finally, there is also interest in exploring the potential use of BTK inhibitors in the treatment of other diseases, such as cancer.
合成法
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-methoxybenzylamine with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound 5-(4-tert-butylphenoxy)methyl-2-methoxybenzylamine. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of autoimmune and inflammatory diseases, and has shown promising results in both in vitro and in vivo studies. In a study published in the Journal of Medicinal Chemistry, TAK-659 was shown to be a potent and selective inhibitor of BTK, with an IC50 value of 0.04 nM. In addition, TAK-659 was found to be highly selective for BTK over other kinases, with no significant inhibition of other kinases at concentrations up to 10 μM.
特性
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2,3)16-9-11-17(12-10-16)27-15-18-13-14-21(28-18)22(25)24-19-7-5-6-8-20(19)26-4/h5-14H,15H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDVWVKQTUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)

![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)



![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
